molecular formula C21H22ClN3O4 B11426991 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B11426991
M. Wt: 415.9 g/mol
InChI Key: VKLGHQJGSGNWRU-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a chlorophenyl group, an oxadiazole ring, and a methoxyphenoxy moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Incorporation of the Methoxyphenoxy Group: This step involves the reaction of a methoxyphenol derivative with an appropriate electrophile to form the ether linkage.

    Final Assembly: The final compound is assembled by coupling the oxadiazole intermediate with the methoxyphenoxy derivative under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially yielding amine or hydroxy derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for applications in polymer science, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide
  • N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide
  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide

Uniqueness

The uniqueness of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorophenyl group may enhance its reactivity and interaction with biological targets, potentially leading to more pronounced pharmacological effects.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22ClN3O4/c1-14(2)25(20(26)13-28-18-7-5-4-6-17(18)27-3)12-19-23-21(24-29-19)15-8-10-16(22)11-9-15/h4-11,14H,12-13H2,1-3H3

InChI Key

VKLGHQJGSGNWRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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